Neodymium bromide

Beschreibung

Significance of Lanthanide Halides in Contemporary Inorganic Chemistry

Lanthanide halides, a class of inorganic compounds, are pivotal in modern inorganic chemistry. Their importance stems from the distinct electronic and chemical properties of the lanthanide elements. These properties include a range of coordination numbers and geometries, which lead to diverse crystal structures. umich.edu The facile interconversion between different structural types, such as the LaF₃, YF₃, PuBr₃, and UCl₃ structures, allows for the study of displacive phase transitions. umich.edu

Halide ions themselves can play a crucial templating role in the assembly of complex lanthanide hydroxide (B78521) clusters. rsc.org For instance, bromide and chloride ions have been shown to template the formation of pentadecanuclear neodymium(III) and gadolinium(III) complexes. rsc.org This templating effect is dependent on the relative sizes of the lanthanide and halide ions. rsc.org

Furthermore, lanthanide halides are essential precursors for creating advanced materials. The doping of inorganic halide perovskites with lanthanide ions, for example, has unlocked new applications in near-infrared (NIR) light-emitting diodes, optical temperature sensing, and data encoding. rsc.org Theoretical studies on lanthanide(III) trihalides reveal that chlorides and bromides typically favor planar conformations, and the strength of the lanthanide-halide bond increases across the series due to the lanthanide contraction. acs.org Their utility also extends to catalysis, where they are used in various chemical transformations. arabjchem.org

Overview of Neodymium(III) Bromide's Role in Materials Science and Synthetic Methodologies

Neodymium(III) bromide is a crystalline solid that is highly soluble in water. americanelements.comsamaterials.com It is notably hygroscopic, meaning it readily absorbs moisture from the air, a critical consideration for its handling and storage which often requires dry, inert conditions. samaterials.comheegermaterials.comwikipedia.org The anhydrous form typically appears as an off-white, pale green, or pale pink powder. heegermaterials.comwikipedia.orgfuncmater.com

Physical and Chemical Properties of Neodymium(III) Bromide

| Property | Value |

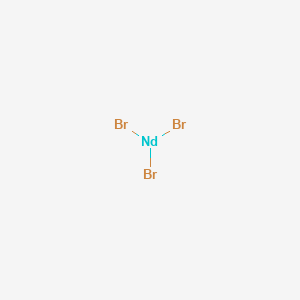

| Chemical Formula | NdBr₃ |

| Molar Mass | 383.95 g/mol (anhydrous) heegermaterials.comwikipedia.org |

| Melting Point | 682 - 684 °C heegermaterials.commatweb.com |

| Boiling Point | 1540 °C heegermaterials.comstanfordmaterials.com |

| Density | 5.3 g/cm³ americanelements.comheegermaterials.com |

| Crystal Structure | Orthorhombic, PuBr₃-type wikipedia.orgmatweb.com |

| Appearance | Off-white to pale green/pink powder heegermaterials.comwikipedia.org |

Synthesis of Neodymium(III) Bromide

Several methods are employed for the synthesis of neodymium(III) bromide.

Direct Reaction: The direct combination of elemental neodymium with bromine gas yields neodymium(III) bromide. wikipedia.org

2 Nd + 3 Br₂ → 2 NdBr₃

From Oxide: A common laboratory and industrial method involves the reaction of neodymium(III) oxide with a brominating agent. One such method is the sintering of neodymium(III) oxide with ammonium (B1175870) bromide at elevated temperatures, typically around 400 °C, in an inert atmosphere to achieve a high yield. arabjchem.orgdoaj.org

Nd₂O₃ + 6 NH₄Br → 2 NdBr₃ + 6 NH₃ + 3 H₂O

Reduction to Neodymium(II) Bromide: Neodymium(III) bromide can be used to synthesize neodymium(II) bromide by reducing it with metallic neodymium in a vacuum at 800 to 900 °C. wikipedia.org

2 NdBr₃ + Nd → 3 NdBr₂

Applications in Materials Science and Catalysis

Neodymium(III) bromide is a key compound in several advanced applications:

Laser Technology: It is a crucial precursor for growing neodymium-doped crystals, which are fundamental components in solid-state laser systems. samaterials.comepomaterial.com

Catalysis: NdBr₃ serves as a catalyst in various synthetic reactions. samaterials.comheegermaterials.com It is a component in Ziegler-Natta type catalyst systems used for the polymerization of dienes, such as 1,3-butadiene, to produce synthetic rubbers. colab.ws Neodymium-substituted zinc ferrites have also shown catalytic activity for methane (B114726) combustion. researchgate.net

Luminescent Materials: The compound is used to create phosphors for lighting applications. samaterials.comepomaterial.com When doped with other rare earth elements, it can enhance the performance of these materials. epomaterial.com

Precursor for Other Materials: It is used to synthesize other important neodymium compounds. heegermaterials.com This includes its role as a starting material in the production of neodymium-iron-boron (NdFeB) permanent magnets, which are among the strongest magnets commercially available. epomaterial.com It is also used in the creation of one-dimensional lanthanide halide crystals inserted into single-walled carbon nanotubes. researchgate.net

Eigenschaften

CAS-Nummer |

13536-80-6 |

|---|---|

Molekularformel |

Br3Nd |

Molekulargewicht |

383.95 g/mol |

IUPAC-Name |

neodymium(3+);tribromide |

InChI |

InChI=1S/3BrH.Nd/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

LBWLQVSRPJHLEY-UHFFFAOYSA-K |

SMILES |

Br[Nd](Br)Br |

Kanonische SMILES |

[Br-].[Br-].[Br-].[Nd+3] |

Andere CAS-Nummern |

13536-80-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies and Reaction Pathways of Neodymium Iii Bromide

Anhydrous Neodymium(III) Bromide Synthesis

The preparation of anhydrous neodymium(III) bromide is crucial for many of its applications, as the hydrated form can interfere with subsequent reactions or characterizations. The hygroscopic nature of NdBr₃ necessitates that these synthetic procedures be carried out under inert and dry conditions to prevent the formation of oxyhalides or hydrates. arabjchem.orgwikipedia.orgcore.ac.uk

Direct Halogenation Reactions of Neodymium Metal

Direct reaction of elemental neodymium with bromine gas represents a straightforward method for the synthesis of neodymium(III) bromide. wikipedia.orgscienceinfo.com This exothermic reaction is typically performed by passing dry bromine vapor over heated neodymium metal in a furnace.

This method can produce high-purity NdBr₃, provided that the starting neodymium metal is of high quality and the reaction is conducted in a system free of oxygen and moisture.

Solid-State Bromination Routes

Solid-state reactions offer an alternative to direct halogenation, often utilizing more readily available starting materials like neodymium(III) oxide.

A prevalent and effective solid-state method involves the sintering of neodymium(III) oxide (Nd₂O₃) with a brominating agent, most commonly ammonium (B1175870) bromide (NH₄Br). arabjchem.orgdoaj.orgresearchgate.net This reaction is carried out at elevated temperatures in an inert atmosphere, such as argon. arabjchem.org The ammonium bromide serves as the bromine source, decomposing at higher temperatures to produce hydrogen bromide (HBr), which then reacts with the neodymium oxide. researchgate.net

The reaction can be summarized as: Nd₂O₃(s) + 6 NH₄Br(s) → 2 NdBr₃(s) + 6 NH₃(g) + 3 H₂O(g)

The process involves grinding a mixture of Nd₂O₃ and NH₄Br, placing it in a crucible, and heating it in a furnace. arabjchem.org Volatile byproducts are typically removed by a stream of inert gas and neutralized in a scrubber. arabjchem.org

The yield and purity of NdBr₃ synthesized via the ammonium bromide route are highly dependent on several reaction parameters, including temperature, reaction time, and the stoichiometric ratio of reactants. arabjchem.orgresearchgate.net Studies have been conducted to optimize these parameters to maximize the reaction yield.

Research has shown that an increase in temperature up to 400 °C positively affects the yield. arabjchem.orgresearchgate.net Beyond this temperature, the yield may slightly decrease due to the decomposition of ammonium bromide. arabjchem.orgresearchgate.net The optimal contact time and stoichiometry have also been investigated. One study determined the optimal conditions to be a temperature of 400 °C, a contact time of 60 minutes, and a molar ratio of Nd₂O₃ to NH₄Br of 1:24. arabjchem.org

A full factorial design analysis can be employed to create a mathematical model that describes the relationship between these factors and the reaction yield, allowing for a more precise prediction and control of the synthesis. arabjchem.org

Table 1: Optimized Parameters for NdBr₃ Synthesis via Sintering

| Parameter | Optimal Value |

|---|---|

| Temperature | 400 °C arabjchem.orgresearchgate.net |

| Contact Time | 60 minutes arabjchem.org |

Determining the quantitative yield of neodymium(III) bromide in solid-state reactions is essential for process optimization. A common method for yield determination involves chemical analysis based on the differential solubility of the product and unreacted starting material. arabjchem.org Neodymium(III) bromide is soluble in water, whereas neodymium(III) oxide is insoluble. arabjchem.org

The procedure involves dissolving the reaction product in a dilute acidic solution, such as 0.05 M HCl, to prevent hydrolysis of the neodymium ions. arabjchem.org The unreacted neodymium oxide remains as a solid residue and can be separated by filtration. The amount of neodymium in the filtrate can then be quantified using analytical techniques like titration or inductively coupled plasma (ICP) analysis to determine the yield of NdBr₃. arabjchem.orgcore.ac.uk Under optimized conditions, yields as high as 97.80% have been reported. arabjchem.orgresearchgate.net

Optimization and Modeling of Reaction Parameters in Dry Synthesis Methods

Halogen Exchange Reactions for Neodymium(III) Bromide Production

Halogen exchange reactions provide another synthetic route to neodymium(III) bromide. This method typically involves the reaction of a different neodymium halide, such as neodymium(III) chloride (NdCl₃), with a bromide source. While less commonly detailed specifically for NdBr₃ in the provided context, the principles of halogen exchange are well-established in inorganic synthesis. science.govwikipedia.orgtestbook.com

For instance, a Finkelstein-type reaction could potentially be adapted, where a neodymium salt is reacted with a bromide salt in a suitable solvent. testbook.comnrochemistry.com The success of such a reaction depends on the relative lattice energies of the halide salts and the solubility of the products in the chosen solvent.

Another approach involves the reaction of a lanthanide metal with mercuric iodide, which has been used for the preparation of lanthanide triiodides and could potentially be adapted for bromides. scispace.com 2 Ln + 3 HgI₂ → 2 LnI₃ + 3 Hg scispace.com

This method is advantageous because the byproduct, mercury, can be easily removed by distillation. scispace.com

Synthesis of Neodymium(III) Bromide Hydrates

Neodymium(III) bromide is a hygroscopic compound that readily forms hydrates in the presence of water. wikipedia.org The most common hydrate (B1144303) is the hexahydrate, NdBr₃·6H₂O. wikipedia.org The synthesis of neodymium(III) bromide hydrates typically involves the reaction of neodymium(III) oxide (Nd₂O₃) with hydrobromic acid (HBr). alfa-chemistry.com The resulting solution is then evaporated and concentrated to yield the crystalline hydrate. alfa-chemistry.com The number of water molecules in the hydrate can vary, with hydrates containing 6-7 water molecules being common. alfa-chemistry.com

Another method for preparing hydrated neodymium(III) bromide involves dissolving neodymium(III) oxide in concentrated hydrobromic acid. akjournals.com If necessary, the solution is filtered. akjournals.com Gradual heating of the solution vaporizes most of the water, leaving a very wet mixture of neodymium bromide hydrate crystals. akjournals.com

Complexes of neodymium(III) bromide with amino acids can also be prepared from its hydrated form. For instance, reacting neodymium(III) bromide hydrate with glycine (B1666218) or alanine (B10760859) in a 1:3 molar ratio in distilled water, followed by concentration at a constant temperature, yields crystalline complexes with the general formula REBr₃·3L·3H₂O (where RE=Nd and L=Glycine or Alanine). akjournals.com

Mechanochemical Approaches in Neodymium(III) Bromide Synthesis

Mechanochemistry, a method that uses mechanical force to induce chemical reactions, offers an alternative, often more environmentally sustainable, route for synthesizing inorganic compounds, including neodymium(III) bromide and its derivatives. nih.govacs.org This solvent-free approach can lead to different products and reaction selectivities compared to traditional solution-based methods. researchgate.net

A dry method for synthesizing anhydrous neodymium(III) bromide involves the sintering of neodymium(III) oxide (Nd₂O₃) with ammonium bromide (NH₄Br). arabjchem.orgdoaj.org In this process, a mixture of the reactants is ground in a mortar, placed in a crucible, and heated in an electric furnace under an argon atmosphere. arabjchem.org A study optimizing this process found that the ideal conditions for a high yield (97.80%) are a temperature of 400 °C, a contact time of 60 minutes, and a molar ratio of Nd₂O₃ to NH₄Br of 1:24. arabjchem.org

Mechanochemical methods are also employed to synthesize more complex neodymium-containing compounds where this compound acts as a precursor. For example, grinding neodymium(III) iodide (a halide chemically similar to the bromide) with three equivalents of K(H₃BPPh₂BH₃) in a ball mill produces the homoleptic complex Nd(H₃BPPh₂BH₃)₃. rsc.org This method overcomes the limited reactivity of these compounds in solution. rsc.org

Neodymium(III) Bromide as a Precursor in Advanced Inorganic Synthesis

Neodymium(III) bromide and its related halides are valuable precursors in the synthesis of a variety of advanced inorganic materials. uwa.edu.au These materials often possess interesting optical, magnetic, or catalytic properties. alfa-chemistry.comsamaterials.com

One significant application is in the synthesis of luminescent materials. For instance, cesium lanthanide halides, such as Cs₃LnCl₆ (where Ln can be a lanthanide like neodymium), have garnered interest for their potential use in scintillators and light-emitting diodes. nih.gov Mechanochemical synthesis has proven to be a scalable method for producing these materials. nih.govacs.org

Neodymium(III) bromide also serves as a starting material for the creation of complex coordination compounds. It can form compounds with hydrazine (B178648), such as NdBr₃·N₂H₄·2H₂O. wikipedia.org In the field of organometallic chemistry, neodymium(III) halides are used to synthesize complexes like tris(η⁵-cyclopentadienyl)(tetrahydrofuran)neodymium(III). uwa.edu.au

Furthermore, neodymium(III) bromide is utilized in the preparation of other neodymium compounds. For example, it can be a precursor for synthesizing neodymium(III) hydroxide (B78521), which has applications in catalysis and materials science. samaterials.com The synthesis of neodymium-based Ziegler-Natta catalysts, used in polymer production, can also start from neodymium halides. acs.org

The following table summarizes the key reactants and products in the synthesis of various neodymium compounds where neodymium(III) bromide or a similar halide acts as a precursor.

| Precursor | Reactant(s) | Product(s) | Synthesis Method |

| Neodymium(III) oxide (Nd₂O₃) | Hydrobromic acid (HBr) | Neodymium(III) bromide hydrate (NdBr₃·xH₂O) | Solution-based |

| Neodymium(III) oxide (Nd₂O₃) | Ammonium bromide (NH₄Br) | Anhydrous Neodymium(III) bromide (NdBr₃) | Mechanochemical (sintering) |

| Neodymium(III) iodide (NdI₃) | K(H₃BPPh₂BH₃) | Nd(H₃BPPh₂BH₃)₃ | Mechanochemical (ball milling) |

| Neodymium(III) bromide (NdBr₃) | Hydrazine (N₂H₄) | NdBr₃·N₂H₄·2H₂O | Not specified |

| Neodymium(III) chloride (NdCl₃) | C₅H₆, NaH | Tris(η⁵-cyclopentadienyl)(tetrahydrofuran)neodymium(III) | Organometallic synthesis |

Iii. Crystallographic Studies and Structural Elucidation of Neodymium Iii Bromide Systems

Crystal Structure of Anhydrous Neodymium(III) Bromide

Anhydrous neodymium(III) bromide is a solid with an off-white to pale green appearance at room temperature. wikipedia.org Its crystal structure has been a subject of detailed analysis, defining its classification within a specific structural archetype.

Anhydrous NdBr₃ crystallizes in the orthorhombic system, adopting the Plutonium(III) bromide (PuBr₃)-type structure. wikipedia.orgdbpedia.org This structure is a common arrangement for many trivalent lanthanide and actinide bromides and chlorides. dbpedia.org The crystal lattice is defined by the space group Cmcm (No. 63). materialsproject.org This two-dimensional, layered structure consists of NdBr₃ sheets oriented along the (0, 1, 0) direction. materialsproject.org

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm (No. 63) |

| Lattice Parameters | a = 4.13 Åb = 13.13 Åc = 9.24 Å |

Within the orthorhombic lattice, each neodymium(III) ion is surrounded by eight bromide ions. wikipedia.orgmaterialsproject.org The resulting coordination polyhedron is best described as a bicapped trigonal prismatic geometry. wikipedia.orgdbpedia.org This specific arrangement is a defining characteristic of the PuBr₃ structural type. dbpedia.org

The precise distances between the neodymium and bromine atoms have been determined through structural analysis. There are multiple, distinct Nd-Br bond lengths due to the specific coordination geometry. Research indicates a spread of Nd-Br bond distances ranging from 2.92 Å to 3.17 Å. materialsproject.org Another study specifies two distinct bond lengths of 3.07 Å and 3.09 Å. wikipedia.org These variations in interatomic distances are crucial for theoretical models of the compound's electronic and magnetic properties.

| Bond | Distance (Å) | Source |

| Nd-Br | 2.92 - 3.17 | materialsproject.org |

| Nd-Br | 3.07, 3.09 | wikipedia.org |

Coordination Geometry of Neodymium(III) Ions in Bromide Lattices

Structural Characterization of Neodymium(III) Bromide Hydrates

Neodymium(III) bromide is hygroscopic, readily absorbing water from the atmosphere to form a hexahydrate, NdBr₃·6H₂O. wikipedia.orgdbpedia.org Structural studies on analogous lanthanide halide hydrates, such as neodymium(III) chloride hexahydrate and other lanthanide bromide hexahydrates, provide a clear model for its structure. icm.edu.pliucr.orgnih.goviucr.org

These compounds are isostructural, crystallizing in the monoclinic space group P2/c. iucr.orgiucr.org The structure is not a simple lattice of NdBr₃ with six water molecules. Instead, it consists of a complex cation, [Nd(H₂O)₆Br₂]⁺, and a bromide anion, Br⁻. icm.edu.pliucr.org In the cationic unit, the central neodymium(III) ion is coordinated to six water molecules and two bromide ions, resulting in a coordination number of eight. icm.edu.pliucr.org The geometry of this eight-coordinate Nd(III) center is described as a distorted square antiprism. iucr.org The entire structure is a network where the [Nd(H₂O)₆Br₂]⁺ cations are linked to the Br⁻ counter-anions through hydrogen bonds. iucr.org

Phase Transitions in Neodymium(III) Bromide and Related Lanthanide Bromide Systems

The crystal structures of materials are not always static and can change with variations in external conditions like temperature.

While specific data on the temperature-induced polymorphic transitions of pure, solid NdBr₃ are not extensively detailed, the phenomenon is well-documented in related lanthanide halide systems. For example, terbium(III) chloride (TbCl₃) and dysprosium(III) chloride (DyCl₃) both undergo a structural phase transition from other crystal forms to the orthorhombic PuBr₃-type structure at elevated temperatures. osti.gov This indicates that the structure adopted by NdBr₃ at room temperature is a high-temperature form for other lanthanides.

X-Ray Diffraction Analysis of Phase Behavior

X-ray diffraction (XRD) is a cornerstone technique for revealing the atomic and molecular structure of crystalline materials, including the phase behavior of Neodymium(III) bromide (NdBr₃). At ambient conditions, anhydrous Neodymium(III) bromide adopts an orthorhombic crystal structure of the Plutonium(III) bromide (PuBr₃) type. wikipedia.orgdbpedia.orgmatweb.com In this configuration, each Neodymium (Nd³⁺) ion is coordinated to eight bromide (Br⁻) ions, forming a bicapped trigonal prismatic geometry. wikipedia.orgwebelements.com The structure is characterized by the Cmcm space group. materialsproject.org

Detailed crystallographic data for the room temperature phase of NdBr₃ has been determined through XRD analysis.

Interactive Table: Crystallographic Data for Anhydrous Neodymium(III) Bromide (PuBr₃-type structure)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | dbpedia.orgmatweb.com |

| Space Group | Cmcm (No. 63) | materialsproject.org |

| Coordination Geometry | 8-coordinate, bicapped trigonal prismatic | wikipedia.orgwebelements.com |

| Nd-Br Bond Lengths | 3.07 Å and 3.09 Å | wikipedia.org |

| Alternate Nd-Br Bond Range | 2.92-3.17 Å | materialsproject.org |

| Formula Units per Cell (Z) | 4 | |

| Appearance | Off-white to pale green/violet solid | wikipedia.orgmatweb.com |

The phase behavior of systems containing NdBr₃ has also been a subject of investigation. A notable study using the Guinier X-ray powder diffraction technique explored the Neodymium chloride-bromide (NdClₓBr₃₋ₓ) system across its entire composition range. This analysis revealed a complex phase behavior dependent on the chloride-to-bromide ratio. Three distinct regions were identified:

A UCl₃-type structure region: Occurs at higher concentrations of chloride.

A PuBr₃-type structure region: Occurs at higher concentrations of bromide, consistent with the structure of pure NdBr₃.

A two-phase region: A mixture of the UCl₃-type and PuBr₃-type structures exists at intermediate compositions.

This demonstrates that the substitution of bromide ions with smaller chloride ions induces a structural phase transition, highlighting the sensitivity of the Nd³⁺ coordination environment to the anionic composition.

Thermodynamic Aspects of Phase Transitions

The thermodynamic properties of Neodymium(III) bromide are crucial for understanding the stability of its different phases and the energy required to induce transitions between them, such as melting. The melting and boiling points of anhydrous NdBr₃ have been well-established.

Interactive Table: Thermodynamic Transition Points for Neodymium(III) Bromide

| Transition | Temperature (°C) | Temperature (K) | Reference |

| Melting Point | 682 - 684 | 955 - 957 | wikipedia.orgmatweb.comamericanelements.com |

| Boiling Point | 1540 | 1813 | wikipedia.orgmatweb.com |

Beyond these primary phase transitions, the thermodynamic functions of solid NdBr₃ have been investigated using techniques like Differential Scanning Calorimetry (DSC). researchgate.net DSC measurements allow for the determination of the heat capacity of the material as a function of temperature. researchgate.net This data is fundamental for calculating changes in enthalpy and entropy associated with any potential solid-state polymorphic phase transformations. While major polymorphic transitions in pure, anhydrous NdBr₃ under standard pressure are not extensively documented, the study of its heat capacity provides the necessary thermodynamic foundation for predicting its behavior under varying conditions. researchgate.netidu.ac.id Thermodynamic modeling has also been applied to NdBr₃-containing systems, such as in mixtures with alkali bromides, to predict phase diagrams and the stability of various compounds. researchgate.net

Crystal Engineering of Neodymium(III) Bromide-Containing Materials

Crystal engineering involves the rational design and synthesis of solid-state structures to achieve specific functionalities. In the context of Neodymium(III) bromide, this practice focuses on modifying its crystal structure to create new materials with tailored properties. This is achieved by incorporating other atoms or molecules into the lattice, leading to the formation of hydrates, complexes, or mixed-halide systems.

One of the simplest examples is the formation of hydrates. Anhydrous NdBr₃ is hygroscopic and readily reacts with atmospheric water to form Neodymium(III) bromide hexahydrate (NdBr₃·6H₂O), a hydrated crystalline solid with a different structure from its anhydrous parent. wikipedia.orgdbpedia.org

More complex examples of crystal engineering include the synthesis of coordination compounds. Neodymium(III) bromide is known to form complexes with ligands like hydrazine (B178648) (N₂H₄). The compound NdBr₃·N₂H₄·2H₂O has been synthesized, presenting as a pink crystal whose structure incorporates both hydrazine and water molecules, fundamentally altering the coordination environment of the Nd³⁺ ion compared to the simple bromide. wikipedia.org

Furthermore, the creation of mixed-anion solid solutions, as seen in the NdClₓBr₃₋ₓ system, represents a powerful crystal engineering tool. By precisely controlling the stoichiometry, the crystal structure can be tuned from the orthorhombic PuBr₃-type to the hexagonal UCl₃-type. This ability to manipulate the crystal lattice allows for the systematic variation of the material's physical and chemical properties. Similarly, studies on phase equilibria in systems of NdBr₃ with alkali metal bromides (MBr) demonstrate the formation of various ternary compounds, each with a unique crystal structure and stability range, further showcasing the versatility of NdBr₃ as a building block in materials design. researchgate.net

Iv. Spectroscopic Characterization of Neodymium Iii Bromide and Its Derivatives

Electronic Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy, encompassing absorption (UV-Vis) and emission (luminescence) techniques, is fundamental to understanding the behavior of neodymium(III) ions. The 4f electrons of the Nd³⁺ ion are well-shielded by the outer 5s and 5p electrons, resulting in sharp and well-defined electronic transitions, similar to those of a free ion but perturbed by the surrounding crystal field.

The electronic transitions of Nd³⁺ primarily occur within the 4f³ configuration. Absorption spectra of neodymium compounds arise from the promotion of an electron from the ⁴I₉/₂ ground state to various excited energy levels. researchgate.netillinois.edu In gaseous NdBr₃, absorption spectra recorded at high temperatures (1000-1200°C) reveal numerous transitions across the 4000–25,000 cm⁻¹ range. aip.org A particularly prominent feature is the hypersensitive transition ⁴I₉/₂ → ⁴G₅/₂, observed between 16,000–17,000 cm⁻¹. aip.org This transition exhibits a significantly larger oscillator strength in the gaseous molecule compared to Nd³⁺ in solution, highlighting the influence of the local environment on transition probabilities. aip.org

In dilute neodymium(III) bromide solutions in ethanol, broad absorption bands are observed, which are attributed to electron transfer from bromide ligands to the 4f shell of the neodymium ion. tandfonline.com The energy of these transitions is sensitive to the specific lanthanide ion and the ligand environment. tandfonline.com

Luminescence spectra provide information about the radiative decay from excited states. For Nd³⁺-doped silver bromide (AgBr) crystals, infrared luminescence is observed with distinct emission bands. optica.orgnih.gov Similarly, Nd³⁺-doped lead bromide (PbBr₂) crystals show a rich near-infrared (NIR) emission spectrum with multiple lines corresponding to transitions from the excited states. researchgate.net The observation of intense emission from the (⁴F₅/₂, ²H₉/₂) excited states in lead halide hosts is noteworthy, as these states are typically quenched in oxide and fluoride (B91410) hosts due to higher phonon energies. researchgate.net

A study of Nd³⁺ in various solution complexes demonstrated that high-resolution luminescence and excitation spectroscopy can be used to determine the electronic structure of the ground (⁴I₉/₂) and emitting (⁴F₃/₂) states. researchgate.net

Table 1: Selected Electronic Transitions in Neodymium(III) Bromide and Derivatives

| Host/System | Transition | Energy/Wavelength Range | Spectroscopy Type | Reference |

|---|---|---|---|---|

| Gaseous NdBr₃ | ⁴I₉/₂ → ⁴G₅/₂ (hypersensitive) | 16,000 - 17,000 cm⁻¹ | Absorption | aip.org |

| Nd:AgBr | Luminescence Bands | 880, 1060, 1300 nm | Emission | optica.org |

| Nd:PbBr₂ | Emission Lines | 0.82, 0.89, 0.96, 1.07, 1.18, 1.36, 1.54 µm | Emission | researchgate.net |

| Nd(III) Bromide in Ethanol | Electron Transfer (Br⁻ → Nd³⁺) | Maximum near 205 mµ | Absorption | tandfonline.com |

The electrostatic field created by the surrounding ligands (bromide ions in this case) lifts the degeneracy of the free-ion J-manifolds of the Nd³⁺ ion, a phenomenon known as crystal field splitting. libretexts.org The magnitude of this splitting and the energies of the resulting Stark levels are determined by the strength and symmetry of the local crystal field. wiley.comresearchgate.net

Studies on divalent neodymium (Nd²⁺) in a series of halide hosts (chloride, bromide, iodide) have shown that the strength of the crystal field decreases from chloride to iodide. wiley.comresearchgate.net This trend is attributed to the increasing covalency of the Nd-halide bond, which shifts the first f-d transition to lower energies. wiley.comresearchgate.net Although these studies focus on Nd²⁺, the general principles of ligand influence on the crystal field are applicable to Nd³⁺.

For the Nd³⁺ aqua ion, which serves as a useful model, ab initio calculations have demonstrated that the crystal field splitting of the ⁴I₉/₂ ground multiplet is critically dependent on the coordination number and the geometry of the first and even second coordination spheres. nih.gov This highlights the sensitivity of the electronic structure to the precise arrangement of coordinating atoms. nih.gov The orthorhombic crystal structure of solid NdBr₃ implies a low-symmetry environment for the Nd³⁺ ion, which would lead to the maximum possible number of Stark levels for each J-manifold. researchgate.net

There is significant interest in developing solid-state lasers that operate in the mid-infrared (MIR) region (3-8 µm). nsf.govhalide-crylink.com Achieving efficient MIR emission from rare-earth ions requires host materials with very low maximum phonon energies to minimize non-radiative decay via multi-phonon relaxation. nsf.govresearchgate.net Bromide crystals, such as potassium lead bromide (KPb₂Br₅), are excellent candidates for this purpose due to their low phonon energies. researchgate.net

Spectroscopic studies of Nd³⁺-doped KPb₂Br₅ have demonstrated broad MIR emission centered at approximately 5.25 µm, corresponding to the ⁴I₁₁/₂ → ⁴I₉/₂ transition. researchgate.net The long emission lifetime (43 ms (B15284909) at room temperature for low concentrations) confirms that non-radiative decay is significantly suppressed in this host material. researchgate.net The peak emission cross-section for this transition was calculated to be 0.65×10⁻²⁰ cm². researchgate.net Similarly, Nd³⁺-doped lead bromide (PbBr₂) is also investigated as a host for infrared emitters. researchgate.net The good transparency of silver halide crystals in the MIR range also makes them suitable hosts. optica.org

Table 2: Mid-Infrared Emission Properties of Neodymium-Doped Bromide Hosts

| Host Material | Emission Center | Transition | Key Findings | Reference |

|---|---|---|---|---|

| Nd:KPb₂Br₅ | 5.25 µm | ⁴I₁₁/₂ → ⁴I₉/₂ | Emission lifetime of 43 ms at room temp. Peak emission cross-section of 0.65×10⁻²⁰ cm². | researchgate.net |

| Nd:PbBr₂ | ~1.5 µm | ⁴F₅/₂ , ²H₉/₂ → ⁴I₁₃/₂ | Peak emission cross-section of ~0.5×10⁻²⁰ cm². | researchgate.net |

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of f-f electronic transitions in lanthanide ions. bohrium.com It allows for the calculation of key spectroscopic parameters, such as radiative transition probabilities, fluorescence lifetimes, and branching ratios, from the experimental absorption spectrum. nih.govresearchgate.netbohrium.com

The theory utilizes three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) which are determined by fitting the theoretical oscillator strengths to the experimental values obtained from the absorption spectrum. researchgate.net These parameters are sensitive to the local environment and the nature of the chemical bonding. bohrium.com The Ω₂ parameter, in particular, is strongly influenced by the covalency of the Nd-ligand bond and the asymmetry of the crystal field site. bohrium.com

Judd-Ofelt analysis has been successfully applied to Nd³⁺ ions in various host materials, including bromide-containing systems. For instance, the analysis was applied to Nd³⁺-doped silver bromide to calculate transition rates, branching ratios, and quantum efficiencies, showing good agreement between theory and experiment. nih.gov The theory has also been used to evaluate the spectroscopic properties of Nd³⁺ in low-phonon-energy hosts like KPb₂Br₅ to assess their potential for laser applications. researchgate.net The results from such analyses are crucial for predicting the performance of Nd³⁺-doped materials as optical gain media. utwente.nlresearchgate.netaip.org

Mid-Infrared Emission Spectroscopy of Neodymium-Doped Bromide Hosts

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probe the vibrational modes of a material. gatewayanalytical.comthermofisher.comlabmanager.com These techniques are complementary and provide a molecular fingerprint based on the vibrations of the chemical bonds within the compound. spectroscopyonline.com For a crystalline solid like NdBr₃, the spectra reveal information about the structure of the crystal lattice and the coordination of the metal ion.

The vibrational spectrum of neodymium bromide is influenced by its crystal structure. Solid NdBr₃ has an orthorhombic PuBr₃-type structure. researchgate.net The Raman spectra of solid orthorhombic NdBr₃ have been measured at room temperature and are characterized by bands corresponding to the vibrational modes of this specific crystalline structure. researchgate.net

Studies of molten mixtures of lanthanide bromides, including NdBr₃, with alkali halides like potassium bromide (KBr) provide further insight. researchgate.netresearchgate.net In these melts, the spectra are dominated by vibrational modes of complex ions formed in the liquid state. In mixtures rich in KBr (lanthanide mole fraction < 0.25), the primary species are isolated NdBr₆³⁻ octahedra, which give rise to characteristic polarized and depolarized Raman bands. researchgate.net In mixtures rich in NdBr₃, the spectra become more complex, indicating the formation of distorted and interconnected octahedra. researchgate.net The pressure-dependent Raman spectra of NdBr₃ have also been studied to investigate potential phase transitions. tennessee.edu In studies of neodymium complexes, specific bands corresponding to Nd-O stretching have been identified in the low-wavenumber region (around 440 cm⁻¹), providing direct evidence of metal-ligand coordination. nih.govinl.gov

Spectroscopic Signatures of Ligand Coordination and Structural Changes

The coordination of ligands to the Neodymium(III) ion induces significant changes in its electronic absorption spectra, particularly in the f-f transitions. Certain transitions, known as hypersensitive transitions, are exceptionally sensitive to the local coordination environment, symmetry, and the nature of the metal-ligand bond. researchgate.net For Neodymium(III), the 4I9/2 → 4G5/2, 2G7/2 transition, typically observed around 560-590 nm, is the most prominent hypersensitive transition. jocpr.comresearchgate.net

The intensity of this transition, quantified by its oscillator strength, and its band shape are profoundly affected by the ligand field. nih.gov Studies on gaseous NdBr₃ have shown that covalency in the lanthanide-ligand bond may be related to hypersensitivity. tandfonline.com When ligands coordinate to the Nd(III) center, changes in the symmetry of the coordination polyhedron and the nephelauxetic effect (a decrease in the interelectronic repulsion parameter) alter the transition probabilities. tandfonline.com For instance, a linear relationship has been observed between the oscillator strength of the hypersensitive transition and the basicity of the coordinating ligand for a series of Nd(III) complexes. tandfonline.com

The solvent environment also plays a crucial role. The band shapes and oscillator strengths of the hypersensitive transitions for Nd(III) complexes show marked changes when moving from aqueous to non-aqueous solutions, indicating the coordination of solvent molecules and a change in the immediate environment of the Nd(III) ion. researchgate.netnih.gov In molten chloride salts, which can be considered an analogue for halide coordination, the symmetry of the NdCl₆³⁻ complex is distorted depending on the surrounding cations, leading to variations in the oscillator strength and energy level splitting of the hypersensitive band. researchgate.net This sensitivity allows UV-Visible spectroscopy to be a powerful tool for probing subtle structural changes in Neodymium(III) bromide and its adducts upon interaction with different ligands or solvents. chemrxiv.orgmdpi.com

Table 1: Effect of Coordination Environment on the Hypersensitive Transition of Nd(III) This table presents representative data on how the oscillator strength of the 4I9/2 → 4G5/2, 2G7/2 transition changes with the chemical environment.

| Nd(III) Species/Complex | Solvent/Medium | Oscillator Strength (P x 10⁸) | Reference |

|---|---|---|---|

| Nd³⁺ (aquo ion) | Water | 9.76 | nih.gov |

| [Nd(acac)₃(H₂O)₂]·H₂O | Pyridine | 50.13 | nih.gov |

| Nd(III) in LiCl-KCl eutectic | Molten Salt | 16.5 | researchgate.net |

| Nd(III) in CsCl | Molten Salt | 19.8 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for studying the structure and dynamics of Neodymium(III) bromide complexes, although the paramagnetic nature of the Nd³⁺ ion introduces specific challenges and opportunities. researchgate.net

The presence of the paramagnetic Nd³⁺ ion in a complex causes large shifts in the NMR resonances of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS). mdpi.com This shift arises from two primary contributions: the Fermi contact shift and the pseudo-contact (or dipolar) shift. ucl.ac.uk

Contact Shift : This results from the transfer of unpaired electron spin density from the metal ion to the nucleus under observation, requiring a degree of covalent character in the metal-ligand bond. ucl.ac.uk

Pseudo-contact Shift : This is a through-space dipolar interaction between the electron magnetic moment of the lanthanide and the nuclear magnetic moment. Its magnitude depends on the geometric position of the nucleus relative to the metal ion and the anisotropy of the magnetic susceptibility tensor. nih.gov

For most lanthanide complexes, including those of neodymium, the pseudo-contact shift is the dominant contributor to the LIS. nih.govresearchgate.net The direction of the shift (upfield or downfield) varies among different lanthanide ions; neodymium complexes typically exhibit shifts to higher fields (upfield), although downfield shifts can also occur depending on the specific ligand and molecular geometry. nih.govresearchgate.netslideshare.netresearchgate.net These paramagnetic shifts can spread the NMR spectrum over a wide range, often simplifying complex spectra by resolving overlapping signals. mdpi.comslideshare.netazom.com

Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are adapted for paramagnetic systems to establish connectivity between nuclei despite the altered chemical shifts and relaxation rates. frontiersin.orgresearchgate.net Furthermore, Nuclear Overhauser Effect (NOE) based experiments can provide through-space correlations, complementing the structural information derived from LIS. mdpi-res.com The analysis of these NMR parameters allows for the detailed mapping of the ligand shell and the determination of the solution-state structure of Neodymium(III) bromide derivatives. nih.govresearchgate.net

Solid-state NMR (ssNMR) of paramagnetic materials like Neodymium(III) bromide is challenging due to significant line broadening from both the anisotropic paramagnetic shift and strong dipolar interactions. nih.govacs.orgosti.gov However, advanced ssNMR techniques enable the extraction of valuable structural information. nih.govmdpi.com

Magic Angle Spinning (MAS) is a fundamental technique used to average anisotropic interactions and narrow the spectral lines. acs.orgmdpi.com For paramagnetic systems, very fast MAS rates are often required. rsc.org Cross-Polarization (CP) can be used to enhance the signal of low-gamma nuclei, although its efficiency can be affected by the paramagnetic relaxation. nptel.ac.in

Several advanced methods are particularly useful for studying neodymium-containing systems:

Rotational Echo Double Resonance (REDOR) : This technique reintroduces and measures heteronuclear dipolar couplings, allowing for the precise determination of internuclear distances between the Nd³⁺ ion and other nuclei (e.g., ¹³C, ³¹P) in the solid state. mdpi.comrsc.org

Multidimensional Correlation Spectroscopy : 2D ssNMR experiments, such as Heteronuclear Multiple-Quantum Correlation (HMQC), can be used to correlate different nuclei, providing information on connectivity and local structure even in complex, disordered materials. acs.orgrsc.org

Dynamic Nuclear Polarization (DNP) : DNP can be used to dramatically enhance the sensitivity of ssNMR experiments, which is particularly beneficial for studying low-concentration or insensitive nuclei in paramagnetic materials. nih.gov

These techniques have been successfully applied to characterize Nd³⁺ ions doped into various crystalline matrices, providing insights into the local environment, dopant distribution, and structural homogeneity. acs.orgresearchgate.netosti.gov

Table 2: Representative Solid-State NMR Parameters for Neodymium-Doped Compounds This table illustrates the type of data obtained from ssNMR studies on paramagnetic neodymium-containing materials.

| Material | Nucleus | Technique | Observed Isotropic Shift (ppm) | Reference |

|---|---|---|---|---|

| Y₀.₉₉Nd₀.₀₁(O₂CCH₃)₃·4H₂O | ¹³C | MAS-NMR | -35, -45 | acs.org |

| LaPO₄ doped with Nd³⁺ | ³¹P | MAS-NMR | Paramagnetically shifted resonances observed | researchgate.net |

| 15 at% Nd-substituted CeO₂ | ¹⁷O | MAS-NMR | Signals for 0, 1, and 2 Nd neighbors resolved | osti.gov |

Solution-State Structural Elucidation using NMR

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically probes species with unpaired electrons, making it inherently suitable for studying the Nd³⁺ ion (4f³ configuration). wikipedia.orgbruker.com EPR spectroscopy provides direct information about the electronic ground state and the local symmetry of the paramagnetic center. bruker.com

The EPR spectrum of Nd³⁺ is often characterized by a g-tensor, which reflects the interaction of the electron spin with the external magnetic field. For lanthanide ions, strong spin-orbit coupling means the g-tensor can be highly anisotropic. The precise values of the g-tensor components are extremely sensitive to the crystal field environment imposed by the coordinating ligands, such as bromide ions and any additional donor atoms. mdpi.com

Historically, detecting EPR signals from Nd³⁺ at conventional frequencies (like X-band, ~9.5 GHz) has been challenging, sometimes due to rapid relaxation or the signal being masked by other paramagnetic species. arxiv.orgnih.gov However, modern high-frequency and pulsed EPR techniques have overcome many of these difficulties. nih.govacs.org Echo-detected pulsed EPR, for instance, has been successfully used to obtain spectra for Nd³⁺ in various coordination environments, including protein-bound and chelated forms. nih.gov These studies demonstrate that the EPR spectra and electron spin relaxation times of Nd³⁺ are sensitive to the coordination environment, with changes in ligand type and geometry leading to distinct spectral features. nih.gov Therefore, EPR serves as a powerful tool for characterizing the electronic structure and local coordination geometry of Neodymium(III) bromide and its derivatives. researchgate.netresearchgate.net

V. Theoretical and Computational Investigations of Neodymium Iii Bromide

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a widely used method for investigating the electronic structure of complex chemical systems, including those containing transition metals and lanthanides. ucl.ac.ukaps.orgmdpi.com It offers a balance of computational cost and accuracy, making it suitable for studying the ground state properties and molecular orbitals of compounds like neodymium bromide.

The ground state electron configuration of a neutral neodymium atom is [Xe]4f⁴6s². webelements.comshef.ac.ukperiodictable.com In its trivalent state (Nd³⁺) within a compound like NdBr₃, it loses the 6s electrons and one 4f electron, leading to a [Xe]4f³ configuration. wikipedia.org DFT calculations, often combined with advanced techniques like DFT+U, are employed to accurately model the electronic structure and magnetic properties arising from these localized 4f electrons. aps.org

Table 1: Key Ground State Properties of Neodymium

| Property | Value/Configuration |

| Neutral Atom Configuration | [Xe] 4f⁴ 6s² webelements.comshef.ac.ukperiodictable.com |

| Trivalent Ion Configuration | [Xe] 4f³ wikipedia.org |

| Ground State Term Symbol | ⁵I₄ webelements.comshef.ac.uk |

| Primary Valence Orbitals | 5d, 6s, 6p |

| Core-like f-orbitals | 4f wikipedia.org |

When neodymium(III) bromide forms complexes, its electronic structure is further modulated by the coordinating ligands. DFT studies on various Nd(III) complexes provide insights into these interactions. For instance, in a neodymium complex with a 1,10-phenanthroline (B135089) ligand, DFT calculations combined with molecular docking were used to determine the binding affinity and interaction modes with biological molecules. nih.gov The calculations help to optimize the geometry and understand the electronic interactions between the Nd³⁺ ion and the ligand atoms. nih.gov

While the 4f orbitals are not directly involved in forming strong covalent bonds, their presence is not entirely passive. researchgate.netsioc-journal.cn Theoretical studies show they influence bonding and molecular geometry to a certain extent. researchgate.netsioc-journal.cn This influence is more pronounced for lighter lanthanides like neodymium compared to heavier ones. researchgate.net

Computational studies on lanthanide trihalides (LnX₃) have explored the question of their planarity or pyramidality. Relativistic DFT calculations indicate that many lanthanide chlorides and bromides, including by extension NdBr₃, tend to adopt planar or near-planar conformations. acs.orgsmu.edu The participation of 4f orbitals can influence this geometry. DFT studies have shown that including 4f orbitals in the valence space can reduce the extent of pyramidalization in LnX₃ molecules by mitigating a 5d orbital-based second-order Jahn-Teller distortion. ucl.ac.uk However, other high-level computations on similar molecules like dysprosium tribromide have found that while the geometry of the monomer is largely independent of the 4f orbital occupation, the bond angles of the dimeric form (Ln₂X₆) are noticeably influenced by it. nih.gov The 4f orbitals can mix slightly with ligand orbitals, causing a minor shortening of bond lengths and an increase in bonding energy. researchgate.netsioc-journal.cn

Electronic Structure of Neodymium(III) Bromide Complexes

Ab Initio Calculations for Electronic Structure and Spectroscopic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous approach to calculating electronic structure and spectroscopic properties. dtic.mil Methods like Complete Active Space Self-Consistent Field (CASSCF) and its variations (e.g., RASSCF) are particularly powerful for systems with strong electron correlation, such as lanthanide compounds. tohoku.ac.jpmolcas.orgunige.chesqc.org

The interaction between the Nd³⁺ ion and the surrounding bromide ligands in the crystal lattice lifts the degeneracy of the 4f electronic energy levels. This phenomenon, known as crystal field splitting, is fundamental to the spectroscopic and magnetic properties of the material. ungur.org Ab initio calculations are instrumental in predicting this splitting. ungur.orgaps.org

State-of-the-art ab initio methods can compute the crystal field splitting of the various J-multiplets of the Nd³⁺ ion. chemrxiv.orgnih.govnih.gov For example, studies on Nd(III) aqua ions and other complexes have used CASSCF calculations to determine the splitting of the ⁴I₉/₂ ground multiplet into its five Kramers doublets. nih.gov These calculations demonstrate that the shape and orientation of the donor orbitals from the ligands play a critical role in determining the magnitude of the splitting. nih.gov While direct ab initio calculations on NdBr₃ are scarce in the literature, results from analogous systems like Nd³⁺ in chloride hosts or neodymium oxyhalides provide valuable data. researchgate.net The calculations can yield crystal field parameters (CFPs) that describe the strength and symmetry of the crystal field, which can then be compared with experimental data from optical spectroscopy. ungur.orgcanterbury.ac.nz

Table 2: Comparison of Experimental and Ab Initio Calculated Energy Levels for a Neodymium(III) Complex

Data adapted from a study on a tris(oxydiacetate)neodymium(III) complex, which serves as a model for ab initio prediction capabilities.| State | Experimental Energy (cm⁻¹) | Calculated Energy (cm⁻¹) | Deviation (%) |

| ⁴I₉/₂ (1) | 0 | 0 | 0.0 |

| ⁴I₉/₂ (2) | 129 | 114 | -11.6 |

| ⁴I₉/₂ (3) | 225 | 204 | -9.3 |

| ⁴I₉/₂ (4) | 390 | 363 | -6.9 |

| ⁴I₉/₂ (5) | 549 | 496 | -9.7 |

| ⁴I₁₁/₂ (1) | 1965 | 1963 | -0.1 |

| ⁴I₁₃/₂ (1) | 3890 | 3897 | 0.2 |

| ⁴F₃/₂ (1) | 11468 | 11497 | 0.3 |

| ⁴F₃/₂ (2) | 11508 | 11535 | 0.2 |

Source: Adapted from Nielsen et al. (2024). chemrxiv.orgnih.gov

Ab initio methods can accurately model the electronic transitions that give rise to the characteristic absorption and emission spectra of neodymium compounds. chemrxiv.orgnih.govresearchgate.netacs.org The sharp, narrow absorption bands of Nd³⁺ are due to Laporte-forbidden f-f transitions. Calculations can predict the energies and, to some extent, the intensities of these transitions. chemrxiv.org

Multi-state CASPT2 (MS-CASPT2) is a high-level method used to calculate excited state energies, which correspond to the peaks in an absorption spectrum. molcas.org By performing these calculations, it is possible to assign the experimentally observed spectral bands to specific electronic transitions between the crystal-field-split levels of different J-multiplets. chemrxiv.orgnih.gov For instance, the prominent transitions from the ⁴I₉/₂ ground state to excited states like ⁴F₃/₂, ⁴F₅/₂, ²H₉/₂, and ⁴G₅/₂ can be modeled. Recent studies on Nd(III) complexes have successfully mapped all electronic transitions in the visible and near-infrared regions and found that ab initio calculations can reproduce the crystal field splitting and transition energies with good accuracy. chemrxiv.orgnih.gov

Prediction of Crystal Field Splitting

Molecular Dynamics Simulations of Neodymium(III) Bromide Systems

Molecular dynamics (MD) is a computational method used to study the physical movements of atoms and molecules over time. doi.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the material's behavior at the microscopic level, revealing information about its structural, dynamic, and thermodynamic properties. doi.orgmatlantis.com This technique is particularly valuable for systems that are difficult to study experimentally, such as molten salts at high temperatures. nih.gov

While specific, extensive molecular dynamics studies focused exclusively on pure neodymium(III) bromide are not widely published, the methodology is well-established for similar systems, such as other molten lanthanide halides and various ionic melts. nih.govnih.govrsc.org An MD simulation of a neodymium(III) bromide system, for instance in its molten state, would involve defining a simulation box containing a number of Nd³⁺ and Br⁻ ions. The interactions between these ions are described by a force field, which is a set of potential energy functions and parameters that model the forces between particles.

Key areas of investigation in a hypothetical MD simulation of molten NdBr₃ would include:

Structural Properties: The arrangement of ions in the liquid state can be characterized by calculating radial distribution functions (RDFs). The RDF, g(r), describes the probability of finding another ion at a certain distance from a reference ion. From the RDFs for Nd-Nd, Nd-Br, and Br-Br pairs, crucial structural information such as coordination numbers and average bond distances can be extracted. For example, in simulations of other molten salts, RDFs have been used to determine the primary interaction distances between ions. doi.org

Thermodynamic Properties: Properties such as the system's energy, pressure, and heat capacity can be monitored and calculated throughout the simulation, providing a thermodynamic description of the state.

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interatomic interactions. For ionic systems like NdBr₃, these force fields must accurately account for strong electrostatic forces, short-range repulsion, and van der Waals interactions. More advanced models may also include polarization effects, which can be significant in ionic melts. rsc.org First-principles molecular dynamics (FPMD), which calculates interatomic forces directly from quantum mechanics (e.g., Density Functional Theory) at each step, offers a more accurate but computationally intensive alternative to classical MD. nih.gov Such simulations have been used to study complex molten salt mixtures containing other lanthanides, revealing detailed information about coordination environments and the formation of complex ions. nih.gov

Computational Analysis of Bonding Interactions

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and the nature of chemical bonding in compounds like neodymium(III) bromide. researchgate.netijnc.ir These studies can elucidate the degree of ionic versus covalent character in the Nd-Br bonds, the geometry of the molecule, and the influence of the lanthanide element on bonding properties.

A recent comprehensive theoretical study on lanthanide(III) trihalides (LnX₃, where Ln = La-Lu, X = F, Cl, Br) using relativistic DFT methods provided significant insights into the bonding of NdBr₃. smu.edu One of the key findings is that lanthanide chlorides and bromides, including NdBr₃, tend to adopt planar (D₃h symmetry) or nearly planar conformations in the gas phase, in contrast to the more pyramidal (C₃v symmetry) structures of the fluorides. smu.edu

The nature of the bonding between neodymium and bromine has been a subject of theoretical investigation. While traditionally considered highly ionic due to the large difference in electronegativity, computational analyses reveal a non-negligible covalent contribution. smu.edu This covalency arises from the interaction between the valence orbitals of the bromide ions and the outer orbitals of the neodymium ion. The strength and covalency of the Ln-X bonds have been shown to decrease as the halide gets larger, following the trend Ln-F > Ln-Cl > Ln-Br. smu.edu

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and donor-acceptor interactions within a molecule. smu.edu For lanthanide trihalides, NBO analysis helps to quantify the ligand-to-metal charge transfer, providing a measure of the bond's covalency. smu.edu Another method, the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density topology to characterize bond paths and the nature of interatomic interactions. researchgate.netijnc.ir

The table below presents selected computational data for neodymium(III) bromide and related lanthanide trihalides from theoretical studies. These values illustrate the trends in molecular geometry and bonding across the series.

| Compound | Computational Method | Calculated Ln-X Bond Length (Å) | Calculated X-Ln-X Bond Angle (°) | Predicted Geometry |

| NdF₃ | Relativistic DFT | 2.083 | 117.6 | Pyramidal (C₃v) |

| NdCl₃ | Relativistic DFT | 2.593 | 119.5 | Planar (D₃h) |

| NdBr₃ | Relativistic DFT | 2.753 | 119.8 | Planar (D₃h) |

| GdBr₃ | Relativistic DFT | 2.701 | 120.0 | Planar (D₃h) |

| LuBr₃ | Relativistic DFT | 2.628 | 120.0 | Planar (D₃h) |

Data sourced from a 2024 study on lanthanide trihalides. smu.edu The geometries and parameters are for gas-phase monomeric molecules.

The data illustrates the "lanthanide contraction," where the ionic radius decreases across the lanthanide series. This effect leads to a shortening and strengthening of the Ln-X bond from neodymium to lutetium. smu.edu The increasing planarity down the halide group (from F to Br) is attributed to the decreasing electronegativity and increasing size of the halogen atom. smu.edu These computational findings are crucial for a fundamental understanding of the chemical behavior of neodymium(III) bromide and for predicting the properties of related materials.

Vi. Reactivity and Coordination Chemistry of Neodymium Iii Bromide

Hydrolysis and Hydrate (B1144303) Formation Reactivity

Anhydrous Neodymium(III) bromide is a hygroscopic solid that readily absorbs water from the atmosphere. wikipedia.org This reactivity with water leads to the formation of its hydrated form, Neodymium(III) bromide hexahydrate (NdBr₃·6H₂O). wikipedia.orgfishersci.seamericanelements.com The hexahydrate is a stable compound and can be stored under normal conditions. wikipedia.org

The process of converting the anhydrous form to the hydrated form is a straightforward reaction with water. However, the reverse process, dehydration of the hexahydrate to yield anhydrous Neodymium(III) bromide, is not as simple as heating. Simple heating of the hydrate can lead to hydrolysis, which results in the formation of neodymium oxybromide (NdOBr), a compound containing neodymium, oxygen, and bromine. wikipedia.org

To obtain the anhydrous Neodymium(III) bromide from its hydrate, specific chemical dehydration methods are necessary to prevent the formation of oxy-halide species. These methods often involve heating the hydrate under a stream of hydrogen bromide gas or using dehydrating agents like thionyl chloride. wikipedia.org

The hydrolysis reaction can be represented as:

NdBr₃ + H₂O → NdOBr + 2 HBr

This reaction highlights the propensity of the Neodymium(III) ion to form strong bonds with oxygen, a characteristic feature of lanthanide chemistry.

Formation of Organometallic Neodymium(III) Bromide Complexes

Organometallic complexes of Neodymium(III) bromide are synthesized through various routes, often involving the reaction of the anhydrous bromide salt with anionic organic ligands in a suitable solvent. ingentaconnect.com A prominent class of ligands used in the synthesis of organoneodymium complexes is the cyclopentadienyl (B1206354) (Cp) group and its substituted derivatives. acs.orgjyu.fi

One common synthetic strategy involves the salt metathesis reaction between Neodymium(III) bromide and a stoichiometric amount of a cyclopentadienyl salt, such as sodium cyclopentadienide (B1229720) (NaCp) or potassium cyclopentadienide (KCp), typically in an aprotic solvent like tetrahydrofuran (B95107) (THF). jyu.fi The general reaction is:

NdBr₃ + 3 NaCp → Nd(Cp)₃ + 3 NaBr

This reaction yields the tris(cyclopentadienyl)neodymium(III) complex. Variations of this method can be used to synthesize complexes with fewer than three cyclopentadienyl ligands, such as half-sandwich or bent-sandwich complexes, by controlling the stoichiometry of the reactants. libretexts.org

Besides cyclopentadienyl ligands, other organic ligands are also employed to create a diverse range of organometallic neodymium complexes. These include, but are not limited to, alkyl, aryl, allyl, and various chelating ligands containing nitrogen, oxygen, or phosphorus donor atoms. researchgate.netacademie-sciences.fr The choice of ligand and reaction conditions allows for the tuning of the electronic and steric properties of the resulting complex, which in turn influences its reactivity and potential applications. For instance, the reaction of Neodymium(III) bromide with Grignard reagents (RMgBr) or organolithium reagents (RLi) can lead to the formation of neodymium alkyl or aryl complexes.

The design of the organic ligands plays a crucial role in determining the stability and reactivity of the resulting organometallic Neodymium(III) bromide complexes. tandfonline.com The electronic and steric properties of the ligands directly impact the coordination environment of the neodymium ion, influencing the complex's kinetic and thermodynamic stability.

Steric Effects: Bulky ligands can be used to control the coordination number of the neodymium center, preventing the formation of polymeric species and stabilizing monomeric complexes. nih.gov The steric hindrance provided by large substituents on the ligands can also protect the metal center from unwanted reactions, such as hydrolysis or attack by other reagents. This steric protection is a key strategy in the synthesis of highly reactive, low-coordinate neodymium complexes.

Electronic Effects: The electronic nature of the ligands, whether they are electron-donating or electron-withdrawing, influences the Lewis acidity of the neodymium center. Electron-donating ligands increase the electron density at the metal center, which can affect its reactivity in catalytic cycles. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the neodymium ion, making it more susceptible to nucleophilic attack. The stability of neodymium complexes can be enhanced by the chelate effect, where polydentate ligands form more stable complexes compared to an equivalent number of monodentate ligands. rsisinternational.orgthescipub.com

The interplay between steric and electronic effects allows for the fine-tuning of the reactivity of organometallic neodymium complexes. For example, in polymerization catalysis, the ligand framework can be designed to control the rate of monomer insertion and the properties of the resulting polymer. wikipedia.org

The Neodymium(III) ion is known for its ability to exhibit high coordination numbers, typically ranging from 6 to 12 in its complexes. researchgate.netidu.ac.id In adducts of Neodymium(III) bromide, the coordination number and geometry are largely dictated by the steric and electronic nature of the ligands involved.

In the solid state, anhydrous Neodymium(III) bromide adopts a plutonium(III) bromide crystal structure, where the neodymium ion is 8-coordinate with a bicapped trigonal prismatic geometry. wikipedia.org The Nd-Br bond lengths in this structure are 3.07 Å and 3.09 Å. wikipedia.org

When Neodymium(III) bromide forms adducts with neutral or anionic ligands, the coordination number and geometry can change significantly. For instance, in complexes with bulky ligands, lower coordination numbers are often observed to minimize steric repulsion. The geometry of these complexes can vary widely and includes structures such as distorted octahedral, capped trigonal prismatic, and other less common arrangements. libretexts.org

First-principles molecular dynamics simulations have been used to study the structure of neodymium complexes in solution. For example, in a dichloroethane solvent, a 1:1 complex of Nd(NO₃)₃ with a bis-lactam-1,10-phenanthroline (BLPhen) ligand shows the neodymium ion coordinated to the four donor atoms of the BLPhen ligand and six oxygen atoms from three bidentate nitrate (B79036) ions, resulting in a high coordination number. acs.org The average Nd-N and Nd-O bond distances in such complexes provide insights into the strength of the metal-ligand interactions. acs.org

The coordination environment of neodymium in its complexes is flexible and can be influenced by the solvent, the counter-ions present, and the specific nature of the organic ligands. libretexts.org This flexibility is a hallmark of lanthanide coordination chemistry and is a key factor in the diverse applications of these compounds.

Table 1: Coordination Environment in Selected Neodymium(III) Complexes

| Complex/Adduct | Coordination Number | Geometry | Reference(s) |

| Anhydrous NdBr₃ | 8 | Bicapped trigonal prismatic | wikipedia.org |

| [Nd(BLPhen)(NO₃)₃] | 10 | - | acs.org |

| [Nd(H₂O)₉]³⁺ | 9 | Tricapped trigonal prismatic | idu.ac.id |

| Nd(Cp)₃ | - | - | jyu.fi |

Influence of Ligand Design on Complex Stability and Reactivity

Redox Chemistry Involving Neodymium(III) Bromide Systems

The redox chemistry of neodymium is typically dominated by the +3 oxidation state, which is the most stable oxidation state for this lanthanide element. However, the involvement of redox-active ligands can enable multi-electron redox processes in neodymium complexes, where the electron transfer events are centered on the ligand framework rather than the metal ion. nih.govosti.gov

Redox-active ligands are molecules that can exist in multiple stable oxidation states. rsc.org When coordinated to a metal center like Neodymium(III), these ligands can act as electron reservoirs, allowing the complex as a whole to participate in multi-electron redox reactions without changing the oxidation state of the neodymium ion. nih.govosti.gov

An example of this is seen in neodymium complexes with iminoquinone-type ligands. These ligands can exist in three different oxidation states: the neutral iminoquinone (L⁰), the one-electron reduced iminosemiquinonate radical anion (L¹⁻), and the two-electron reduced amidophenolate dianion (L²⁻). nih.gov By synthesizing and characterizing neodymium complexes with the ligand in each of these oxidation states, it has been demonstrated that the redox chemistry occurs at the ligand. nih.govosti.gov

For instance, a family of neodymium complexes featuring a redox-active ligand has been synthesized, including an iminoquinone derivative, an iminosemiquinone compound, and an amidophenolate species. nih.gov Spectroscopic and structural analysis of these complexes confirmed that the neodymium ion remains in the +3 oxidation state throughout the series, with the redox changes being localized on the ligand. nih.gov

The ability of these ligand-centered redox systems to undergo reversible oxidation and reduction has been demonstrated through reactions with elemental chalcogens. nih.gov This ligand-mediated redox activity opens up possibilities for using neodymium complexes in catalytic reactions that require multi-electron transfer steps, a type of reactivity not typically accessible with traditional, redox-inactive lanthanide complexes. rsc.orgacs.org

Application of Redox-Active Ligands in Neodymium(III) Chemistry

The field of lanthanide chemistry has seen significant advancements through the use of redox-active ligands. These ligands allow for multi-electron transfer processes while the lanthanide ion, in this case, neodymium, typically remains in its stable +3 oxidation state. osti.govnih.gov This strategy circumvents the general redox-inactivity of most lanthanides, opening pathways for novel reactivity. osti.gov

A notable example involves a family of neodymium complexes synthesized with a redox-active ligand in three distinct oxidation states: iminoquinone (L⁰), iminosemiquinone (L¹⁻), and amidophenolate (L²⁻). osti.govnih.gov Spectroscopic and structural analyses of these derivatives confirmed that the neodymium center consistently maintains a +3 oxidation state, with the redox transformations occurring exclusively at the ligand. osti.govnih.govosti.gov

The synthesis of these complexes demonstrates the ligand's versatility:

(dippiq)₂NdI₃ (1-iq): An iminoquinone (L⁰) derivative. nih.gov

(dippisq)₂NdI(THF) (1-isq): An iminosemiquinone (L¹⁻) compound. nih.gov

[K(THF)₂][(dippap)₂Nd(THF)₂] (1-ap): An amidophenolate (L²⁻) species. nih.gov

The electron-rich bis(amidophenolate) neodymium derivative demonstrates reversible, ligand-based redox chemistry. When oxidized by elemental chalcogens like sulfur and selenium, it forms iminosemiquinone metallocycles, showcasing a multi-electron process facilitated by the ligand framework rather than the metal center. osti.govnih.gov This reactivity underscores the potential of using redox-active ligands to mediate complex transformations with otherwise redox-restricted metals like neodymium. purdue.edu

Reactivity as a Catalyst and Reagent in Synthetic Transformations

Neodymium(III) bromide is recognized for its role as a catalyst and reagent in various synthetic transformations. heegermaterials.comsamaterials.comalfa-industry.com Its applications span organic synthesis, polymerization, and the production of advanced materials. alfa-industry.com

One of the most significant catalytic applications of neodymium bromide is in the polymerization of butadiene. capes.gov.br this compound complexes with basic ligands have shown very high catalytic activity. capes.gov.br A study of five such complexes revealed that their activity increases with the basicity of the ligand. capes.gov.br

Table 1: this compound Complexes for Butadiene Polymerization

| Complex Formula | Ligands (L) |

|---|---|

| NdBr₃·4iPrOH | Isopropanol |

| NdBr₃·4THF | Tetrahydrofuran |

| NdBr₃·4Py | Pyridine |

| NdBr₃·2THF | Tetrahydrofuran |

| NdBr₃·2iPrOH | Isopropanol |

Data sourced from a study on butadiene polymerization with lanthanide catalysts. capes.gov.br

The diffraction study of NdBr₃·4iPrOH and NdBr₃·4THF showed that both are monomeric with a coordination number of seven for the neodymium ion. capes.gov.br The nature of the Nd-Br bonds is influenced by ligand substitution, affecting the catalytic performance. capes.gov.br

Beyond polymerization, this compound serves as a versatile reagent. It is a key intermediate in the production of other neodymium compounds and materials. heegermaterials.comalfa-industry.com For instance, it is used in the synthesis of optical materials, components for medical imaging equipment, and pharmaceuticals. alfa-industry.com In one specific reaction, this compound, formed in situ from neodymium metal and a bromide source with catalytic iodine, is used in a reaction with benzophenone (B1666685) in a tetrahydrofuran solvent. thieme-connect.com

Solution Chemistry and Speciation of Neodymium(III) Bromide

Neodymium(III) bromide is a hygroscopic solid that readily absorbs moisture from the air. heegermaterials.comsamaterials.comwikipedia.org It is highly soluble in water, where it forms a hexahydrate, NdBr₃·6H₂O. samaterials.comwikipedia.orgamericanelements.com The dissolution in water yields a characteristic pale purple or lavender solution, a color attributed to the aquated neodymium(III) ion, Nd³⁺(aq). homescience.net The color of these solutions can appear different depending on the light source due to the narrow absorption bands of the Nd³⁺ ion. homescience.net

The speciation of neodymium(III) in solution is highly dependent on the solvent system.

In Water: The dominant species is the hydrated neodymium ion. While often written as Nd³⁺(aq), it likely exists as a specific aqua complex, such as [Nd(H₂O)₉]³⁺ or Nd(H₂O)₈³⁺, a common coordination for rare earth halides in aqueous solution. homescience.netwebelements.comwikipedia.org The addition of a base, such as sodium hydroxide (B78521), to an aqueous solution results in the precipitation of light purple-blue neodymium(III) hydroxide, Nd(OH)₃. homescience.net To prevent the hydrolysis of neodymium ions, solutions are sometimes prepared in dilute acids like 0.05 M HCl. arabjchem.org

In Organic Solvents: The coordination environment changes significantly. Studies on the related neodymium(III) chloride show that in methanol, the primary species is [NdCl₂(CH₃OH)₆]⁺. wikipedia.org In solvent mixtures of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), neodymium(III) bromide forms mononuclear bromo complexes such as [NdBr]²⁺ and [NdBr₂]⁺. rsc.org Research indicates that as the proportion of DMA in the solvent mixture increases, a transition from an outer-sphere to an inner-sphere coordination of the bromide ion occurs. rsc.org

The equilibrium between different species in solution is a critical factor in the application of this compound in synthesis and materials science. acs.org

Vii. Advanced Materials Research and Applications Leveraging Neodymium Iii Bromide

Neodymium-Doped Crystal Growth for Laser and Optical Applications

The introduction of Nd³⁺ ions into various crystalline hosts is a well-established method for producing solid-state laser gain media. Neodymium(III) bromide is an effective precursor for doping bromide-based crystals, which are particularly interesting for their optical properties in the infrared spectrum.

A significant area of research is the development of solid-state lasers operating in the mid-infrared (MIR) range (3-8 µm), a spectral region crucial for applications like remote sensing, medical diagnostics, and military countermeasures. The primary challenge in creating MIR lasers is the tendency for excited states of rare-earth ions to be quenched by the host material's lattice vibrations (phonons). To overcome this, host crystals with very low maximum phonon energies are required.

Bromide crystals, such as potassium lead bromide (KPb₂Br₅) and silver bromide (AgBr), have emerged as promising hosts due to their low phonon energies and transparency in the MIR region. researchgate.netresearchgate.netaip.org When doped with neodymium ions, typically using Neodymium(III) bromide as the source, these materials exhibit strong luminescence suitable for laser applications.

Research on Nd³⁺-doped KPb₂Br₅ has demonstrated broad mid-infrared emission centered at approximately 5.25 µm. researchgate.netresearchgate.net This emission corresponds to the ⁴I₁₁/₂ → ⁴I₉/₂ electronic transition of the Nd³⁺ ion. researchgate.net Similarly, neodymium-doped silver halide crystals (AgClₓBr₁₋ₓ) show strong luminescence in the 4.5–5.8 µm range. researchgate.net The low phonon energy of these bromide hosts minimizes non-radiative decay, leading to higher quantum efficiencies and making them excellent candidates for the fabrication of mid-infrared solid-state lasers and fiber lasers. researchgate.net

Table 1: Spectroscopic Properties of Neodymium-Doped Bromide Laser Crystals

| Host Crystal | Dopant Source (Typical) | Emission Center (µm) | Corresponding Transition | Key Findings |

| Potassium Lead Bromide (KPb₂Br₅) | Neodymium(III) bromide | 5.25 | ⁴I₁₁/₂ → ⁴I₉/₂ | Broad MIR emission with a bandwidth of 0.76 µm; room temperature lifetime of 43 ms (B15284909). researchgate.netresearchgate.net |

| Silver Halide (AgClₓBr₁₋ₓ) | Neodymium(III) bromide | 4.5 - 5.8 | Not specified | Strong, broad MIR luminescence observed, indicating suitability for MIR solid-state or fiber lasers. researchgate.net |

Neodymium(III) bromide also serves as a crucial precursor in the synthesis of advanced phosphor materials. Phosphors are substances that exhibit luminescence and are fundamental to technologies like LED lighting and displays. Recently, research has focused on perovskite nanocrystals due to their excellent optoelectronic properties.

In a notable study, Neodymium(III) bromide hexahydrate (NdBr₃·6H₂O) was used to synthesize highly efficient blue-emitting perovskite nanocrystals. d-nb.info By doping CsPbBr₃ nanocrystals with Nd³⁺ ions, researchers were able to tune the photoemission from green to deep blue. d-nb.info This process yielded blue-emitting phosphors with a central wavelength of 459 nm and an exceptionally high photoluminescence quantum yield (PLQY) of 90%. d-nb.info The successful incorporation of neodymium ions, facilitated by the bromide precursor, is critical for creating the specific electronic structure needed for efficient blue light emission, addressing a significant gap in materials for next-generation lighting and displays. d-nb.inforsc.org

Development of Mid-Infrared Solid-State Laser Materials

Catalytic Applications in Chemical and Materials Science

The catalytic activity of neodymium compounds is leveraged in both homogeneous and heterogeneous systems. Neodymium(III) bromide is a valuable starting material for creating catalytically active species for various chemical transformations.